CBI0-277 sodium
Description
CBI0-277 sodium is a triazene-based alkylating agent primarily investigated for its role in cancer chemotherapy. It functions by transferring alkyl groups to DNA, forming adducts at the O⁶ position of guanine, which disrupts DNA replication and triggers apoptosis in rapidly dividing cells . Unlike traditional alkylators, CBI0-277 exhibits a unique mechanism of depleting O⁶-alkylguanine-DNA alkyltransferase (ATase), a DNA repair enzyme that confers resistance to alkylating agents.
Preclinical data suggest that this compound has improved solubility and bioavailability compared to non-salt forms, which may enhance its pharmacokinetic profile .
Properties
CAS No. |
49638-52-0 |
|---|---|
Molecular Formula |
C9H10N3NaO2 |
Molecular Weight |
215.18 g/mol |
IUPAC Name |
sodium;4-(dimethylaminodiazenyl)benzoate |
InChI |
InChI=1S/C9H11N3O2.Na/c1-12(2)11-10-8-5-3-7(4-6-8)9(13)14;/h3-6H,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
SWNDNXBIHUSKSV-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)[O-].[Na+] |
solubility |
Water > 50 (mg/mL) Acetate buffer, pH 4 <1 (mg/mL) Carbonate buffer, pH 9 > 50 (mg/mL) 0.1NHCI 1 (mg/mL) Ethanol 16 (mg/mL) Methanol > 50 (mg/mL) Dimethyl acetamide < 1 (mg/mL) DMSO 3 (mg/mL) DMF 1 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CBI0-277 sodium typically involves the reaction of benzoic acid with 3,3-dimethyl-1-triazen-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
CBI0-277 sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the triazenyl group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
CBI0-277 sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of CBI0-277 sodium involves its interaction with molecular targets such as enzymes and receptors. The triazenyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
CBI0-277 sodium belongs to the triazene and imidazotetrazine class of alkylating agents. Key comparators include temozolomide , dacarbazine (DTIC) , and fotemustine , which share mechanistic similarities but differ in potency, ATase interaction, and clinical applications.
Table 1: Key Comparative Data
*MTIC: 5-(3-methyl-1-triazeno)imidazole-4-carboxamide.
Key Findings:
ATase Depletion Efficiency: this compound demonstrates superior ATase depletion at lower enzyme levels (threshold ~10 fmol/mg protein) compared to temozolomide and DTIC (threshold 40–45 fmol/mg) . This suggests enhanced activity in tumors with low to moderate ATase expression.
The sodium salt formulation of CBI0-277 improves aqueous solubility compared to DTIC, which requires metabolic activation in the liver .
Pharmacokinetic Limitations :
- Temozolomide’s oral bioavailability and blood-brain barrier penetration make it preferable for CNS tumors, whereas CBI0-277’s clinical pharmacokinetics remain underexplored .
Toxicity Profiles :
- DTIC is associated with severe nausea and myelosuppression, while CBI0-277’s toxicity data are sparse. Preclinical models indicate manageable hematologic toxicity, but human studies are needed .
Q & A
Q. How can researchers determine the purity and stability of CBI0-277 sodium in experimental settings?
To assess purity, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify impurities and quantify the compound’s integrity. Stability studies should involve accelerated degradation tests under varying temperatures, pH levels, and light exposure, followed by spectroscopic validation (e.g., NMR, UV-Vis). Ensure protocols align with reproducibility standards by detailing equipment calibration, solvent systems, and validation controls in the methodology section .
Q. What are the key considerations for designing a dose-response study using this compound in cellular models?
Define the biological endpoint (e.g., apoptosis, protein inhibition) and select a physiologically relevant concentration range based on prior pharmacokinetic data. Include positive and negative controls (e.g., untreated cells, solvent-only groups). Use nonlinear regression models to calculate EC50/IC50 values and validate results with triplicate experiments. Document cell line origins, passage numbers, and incubation conditions to ensure reproducibility .
Q. How should researchers formulate a hypothesis when investigating this compound’s mechanism of action?
Base hypotheses on structural analogs or known targets (e.g., kinase inhibition). For example: “this compound inhibits [specific kinase] by binding to its ATP pocket, as evidenced by reduced phosphorylation levels in Western blot assays.” Support this with preliminary docking simulations or literature on related compounds. Ensure hypotheses are falsifiable and directly tied to measurable outcomes .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?
Conduct a meta-analysis to identify variables such as assay conditions (e.g., cell type, incubation time), batch-to-batch compound variability, or measurement techniques (e.g., fluorescence vs. luminescence). Validate findings using orthogonal assays (e.g., SPR for binding affinity, CRISPR knockouts for target specificity). Apply statistical tools like Bland-Altman plots to quantify discrepancies .
Q. What strategies optimize the synthesis protocol of this compound to enhance yield without compromising purity?
Employ design of experiments (DoE) to test variables like reaction temperature, solvent polarity, and catalyst ratios. Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation. Purification steps should combine recrystallization (for bulk impurities) and preparative HPLC (for trace contaminants). Document all modifications in supplementary materials to aid replication .
Q. How can researchers evaluate the long-term biological effects of this compound in vivo while minimizing confounding factors?
Use genetically homogeneous animal models and standardized housing conditions to reduce variability. Implement longitudinal sampling (e.g., blood/tissue at multiple timepoints) and paired statistical analyses. Address pharmacokinetic confounders by measuring plasma concentrations alongside phenotypic outcomes. Include sham-treated controls and blinded scoring to mitigate bias .
Methodological Guidance
What frameworks are recommended for evaluating the quality of research questions on this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess practical and scientific merit. For mechanistic studies, use PICO (Population/Problem, Intervention, Comparison, Outcome) to structure hypotheses. For example: “In [cell type] (P), does this compound (I) compared to [control compound] (C) reduce [biomarker] levels (O)?” .
Q. How should researchers integrate contradictory literature findings into their experimental design?
Perform a sensitivity analysis to prioritize variables with the highest impact on outcomes. Use systematic reviews to identify knowledge gaps and design experiments that directly address conflicting mechanisms (e.g., competitive binding assays, gene expression profiling). Pre-register hypotheses and analytical plans to reduce hindsight bias .
Data Management & Reproducibility
Q. What are best practices for documenting and sharing this compound research data?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets (e.g., chromatograms, dose-response curves) in repositories like Zenodo or Figshare. Annotate metadata with experimental parameters (e.g., pH, temperature) and instrument settings. Use version control for protocols and cite datasets via DOIs .
Q. How can computational models complement experimental studies on this compound?
Combine molecular dynamics simulations (e.g., binding free energy calculations) with wet-lab validation. Use QSAR models to predict toxicity or bioavailability, then verify with in vitro assays. Ensure transparency by sharing code (e.g., GitHub) and input files (e.g., PDB structures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
